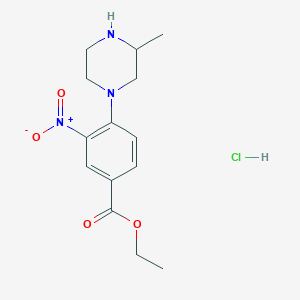

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride

Descripción general

Descripción

The compound “Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The presence of a nitro group (-NO2) and a benzoate ester group (-CO2Et) suggests that this compound might have interesting reactivity.

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the nitro group and the ester group. The nitro group is electron-withdrawing and could potentially be reduced. The ester could undergo hydrolysis, among other reactions .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Research on compounds similar to Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride focuses on their synthesis and characterization, aiming to explore their potential applications in various fields, including medicinal chemistry and material science. For example, studies have detailed the synthesis and characterization of nitrobenzoate derivatives and piperazine-containing molecules, highlighting methodologies that could be applicable to the synthesis of Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride and its analogs (Power et al., 2014), (Marvanová et al., 2016).

Potential Biological Activities

The chemical structure of Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride suggests potential biological activities that merit investigation. Piperazine derivatives, for instance, have been examined for their antimicrobial, antihypertensive, and anticancer properties. This implies that similar compounds could also exhibit a range of biological activities, making them of interest for drug development and biochemical research (Özil et al., 2018), (Liu et al., 2019).

Analytical Applications

Some studies focus on the analytical and structural elucidation aspects of similar compounds, which could be crucial for the development of analytical methods to quantify and understand the behavior of Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride in various matrices. This knowledge is essential for both research and practical applications, such as quality control in pharmaceutical manufacturing and environmental monitoring (Babu et al., 2009).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the piperazine moiety in the given compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological activities.

Biochemical Pathways

Given the broad range of biological activities associated with similar compounds, it’s likely that the compound could affect multiple biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that the compound could have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4.ClH/c1-3-21-14(18)11-4-5-12(13(8-11)17(19)20)16-7-6-15-10(2)9-16;/h4-5,8,10,15H,3,6-7,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBSFTNTQHSRJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N2CCNC(C2)C)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methylpiperazin-1-yl)-3-nitrobenzoate hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)

![2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B1450912.png)

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)

![5H-pyridazino[4,5-b]indole-4-thiol](/img/structure/B1450919.png)